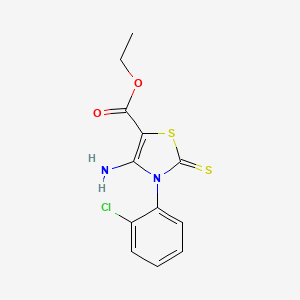

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 2-chlorophenyl substituent at position 3, an amino group at position 4, and a sulfanylidene (thioxo) group at position 2.

Properties

IUPAC Name |

ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEDQZGZTOASLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction conditions include:

Reagents: 2-chlorobenzaldehyde, thiourea, ethyl cyanoacetate

Solvent: Ethanol or methanol

Catalyst: Sodium ethoxide or potassium carbonate

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Amino derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate. Research indicates that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized from thiazole have shown effectiveness against various strains of bacteria such as Bacillus subtilis and fungi like Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 32 µg/mL |

| This compound | Aspergillus niger | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, this compound has been shown to exhibit promising activity against estrogen receptor-positive breast cancer cells (MCF7) .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound Name | IC50 Value (µM) |

|---|---|

| This compound | 15 µM |

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines to construct the thiazole framework.

- Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution.

- Carboxylation : Adding the carboxylic acid functionality via carboxymethylation techniques.

Research has optimized these steps to enhance yield and purity using techniques like high-performance liquid chromatography (HPLC) for purification .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for developing more potent compounds. Variations in substituents on the thiazole ring significantly influence biological activity:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances antibacterial properties.

- Amino Group Positioning : The position of amino groups on the thiazole ring can affect both antimicrobial and anticancer activity.

Research findings suggest that modifications to the thiazole structure can lead to improved pharmacological profiles, making them suitable candidates for drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 2-chlorophenyl group in the target compound can be replaced with other aryl or halogenated substituents, leading to distinct physicochemical and biological properties:

| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight | Key Features/Applications |

|---|---|---|---|---|

| Ethyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | 2-bromophenyl | C₁₂H₁₁BrN₂O₂S₂ | 359.26 | Higher molecular weight due to bromine |

| Ethyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | 2-fluorophenyl | C₁₂H₁₁FN₂O₂S₂ | 298.36 | Enhanced electronegativity from fluorine |

| Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | 3,4-dichlorophenyl | C₁₂H₁₀Cl₂N₂O₂S₂ | 349.25 | Increased lipophilicity and steric bulk |

| Ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | 4-nitrophenyl | C₁₂H₁₁N₃O₄S₂ | 325.37 | Electron-withdrawing nitro group |

Key Observations :

Modifications to the Thiazole Core

Variations in the thiazole ring’s functional groups significantly impact biological activity:

| Compound Name | Thiazole Substituents | Molecular Weight | Notable Features |

|---|---|---|---|

| Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | Hydroxyl at position 4 (no sulfanylidene) | 283.73 | Potential for hydrogen bonding |

| Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | Methylsulfanyl at position 4 | 356.87 | Increased steric bulk and sulfur content |

| Ethyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | Phenyl at position 3 (no halogen) | 266.34 | Reduced halogen-dependent toxicity |

Biological Activity

Ethyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article examines its biological activity based on available research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄ClN₂O₃S

- Molecular Weight : 310.392 g/mol

- CAS Number : 312922-29-5

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure includes an amino group and a chlorophenyl substituent, both of which are critical for its biological efficacy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves inducing apoptosis in cancer cells.

- In Vitro Cytotoxicity :

- In a study evaluating various thiazole derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines.

- The median inhibitory concentration (IC50) values were reported as follows:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole structure can significantly enhance its anticancer activity. For instance:

- Substituting different groups on the phenyl ring can alter the lipophilicity and bioavailability of the compound.

- The presence of electron-donating groups at specific positions on the phenyl ring has been shown to increase cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

-

Thiazole Derivatives Against Cancer :

- A series of thiazole compounds were tested for their antiproliferative effects against various cancer cell lines. Compounds with similar structures exhibited IC50 values ranging from 1.61 µg/mL to 3.21 µg/mL, indicating strong anticancer potential .

- The most potent compounds often contained halogen substitutions (e.g., chlorine) on the phenyl ring, which contributed to their enhanced activity.

- Mechanism of Action :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.